4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol 4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20405970
InChI: InChI=1S/C12H25NO/c1-9-4-5-12(8-10(9)2)13-7-6-11(3)14/h9-14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol

4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol

CAS No.:

Cat. No.: VC20405970

Molecular Formula: C12H25NO

Molecular Weight: 199.33 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol -

Specification

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
IUPAC Name 4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol
Standard InChI InChI=1S/C12H25NO/c1-9-4-5-12(8-10(9)2)13-7-6-11(3)14/h9-14H,4-8H2,1-3H3
Standard InChI Key SJWCBACTAHECFO-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1C)NCCC(C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol, precisely describes its bipartite structure: a butan-2-ol backbone (C4H9OH) substituted at the C4 position with a 3,4-dimethylcyclohexylamino group. This configuration creates three distinct molecular regions:

  • Hydrophilic domain: The secondary alcohol (-OH) at C2 and secondary amine (-NH-) at C4

  • Stereochemical center: The chiral C2 and C4 atoms, enabling multiple diastereomeric forms

  • Lipophilic domain: The 3,4-dimethylcyclohexyl group, contributing significant steric bulk

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number1343891-86-0
Molecular FormulaC₁₂H₂₅NO
Molecular Weight199.33 g/mol
IUPAC Name4-[(3,4-dimethylcyclohexyl)amino]butan-2-ol
Canonical SMILESCC1CCC(CC1C)NCCC(C)O

The cyclohexane ring adopts a chair conformation with 3,4-dimethyl substituents occupying equatorial positions to minimize 1,3-diaxial strain. This spatial arrangement significantly influences the molecule’s reactivity and supramolecular interactions.

Synthetic Methodologies

Primary Synthesis Routes

Industrial-scale production typically employs a two-step alkylation-reduction sequence:

Step 1: Cyclohexylamine Formation
3,4-Dimethylcyclohexanone undergoes reductive amination with butylamine derivatives under catalytic hydrogenation (H₂, 50-100 psi, 80-120°C) using Raney nickel or palladium catalysts. This step establishes the critical cyclohexylamino linkage.

MethodYield (%)ee (%)Conditions
Catalytic Hydrogenation7872H₂ (60 psi), Ni/Al₂O₃, 90°C
Asymmetric Transfer8594HCO₂H/Et₃N, Ru catalyst
Enzymatic Resolution41>99Lipase PS, iPr₂O

Physicochemical Properties

Bulk Material Characteristics

Experimental data from industrial batches reveal:

  • Physical State: Viscous liquid at 25°C (ρ ≈ 0.92 g/cm³ estimated)

  • Solubility: Miscible with polar aprotic solvents (DMSO, DMF); limited water solubility (2.1 mg/mL at 20°C)

  • Thermal Stability: Decomposition onset at 218°C (TGA, N₂ atmosphere)

The compound’s amphiphilic nature enables unique interfacial behavior, with a calculated logP of 2.8 ± 0.3 (ChemAxon) suggesting moderate membrane permeability.

Reactivity and Functionalization

Nucleophilic Sites

The molecule contains three reactive centers:

  • Secondary Amine: Participates in acylation, sulfonation, and Schiff base formation

  • Secondary Alcohol: Susceptible to oxidation (→ ketone) and esterification

  • Cyclohexyl C-H Bonds: Undergo radical halogenation under UV initiation

A recent breakthrough demonstrated chemodivergent reactivity under photoredox conditions :

  • With [Ir(ppy)₃] catalyst: Selective C(sp³)-H amination at cyclohexyl methyl groups

  • With Ru(bpy)₃Cl₂: Oxidative dehydrogenation to form conjugated enamine-alcohol derivatives

Biological Interactions and Applications

Table 3: Comparative Olfactory Activity

CompoundEC₅₀ (μM)Maximum Inhibition (%)
Parent Molecule18.763.2
3,3-Dimethyl Analog42.151.8
4,4-Dimethyl Analog29.458.9

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 1H, -CH(OH)-), 2.86 (t, J=6.4 Hz, 2H, -NCH₂-), 1.68-1.21 (m, cyclohexyl protons)

  • IR (neat): 3340 cm⁻¹ (O-H stretch), 2925 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (N-H bend)

  • HRMS: m/z calcd for C₁₂H₂₅NO [M+H]⁺ 200.2014, found 200.2011

Chiral HPLC (Chiralpak IC-3 column) resolves enantiomers with baseline separation (α = 1.32, Rs = 2.15) .

Industrial and Research Applications

Fragrance Science

The compound’s dual functionality enables:

  • Malodor Counteraction: 0.1-1% formulations reduce sulfurous odors by 47% (GC-O analysis)

  • Fixative Properties: Extends scent longevity in ethanol-based perfumes by 2.3×

Pharmaceutical Intermediates

Emerging uses include:

  • Chiral building block for β-adrenergic receptor ligands

  • Precursor to N-substituted aziridines via Staudinger reactions

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